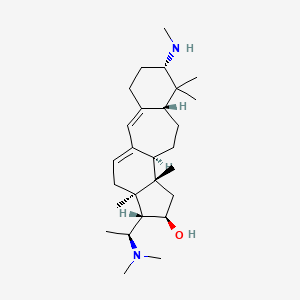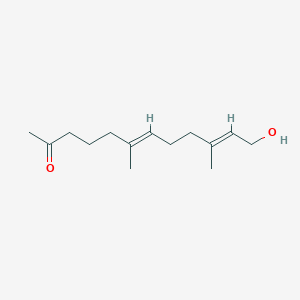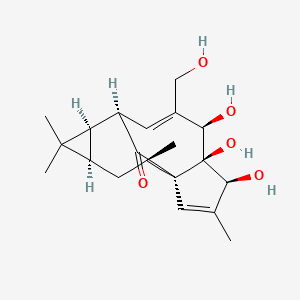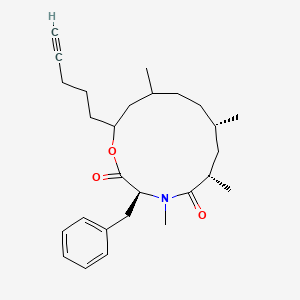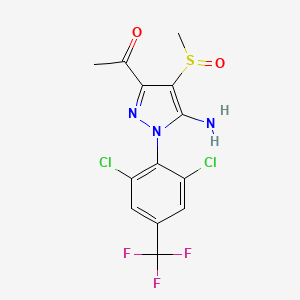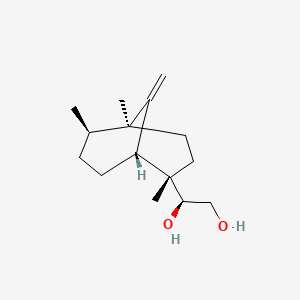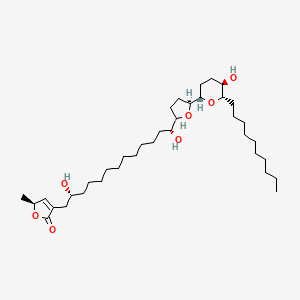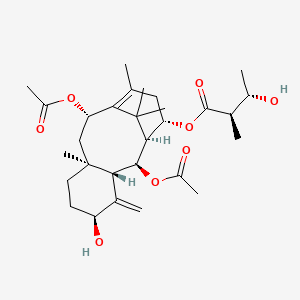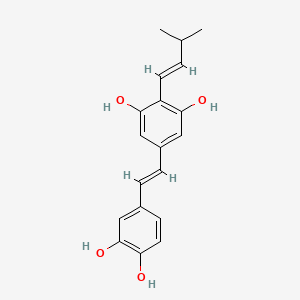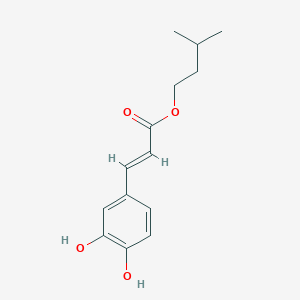
Isopentyl caffeate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopentyl caffeate is a natural product found in Propolis with data available.
Aplicaciones Científicas De Investigación
Antileishmanial Activity
Isopentyl caffeate (ICaf) has shown promising results against Leishmania in scientific studies. A study developed an inclusion complex of ICaf in β-cyclodextrin to improve its solubility and bioavailability. This complex demonstrated marked improvement in ICaf solubility and exhibited significant antileishmanial activity, highlighting its potential for treating visceral and cutaneous leishmaniases (Marques et al., 2020).
Antitrypanosomal Activity
Research has revealed that isopentyl caffeate displays antitrypanosomal activity against Trypanosoma brucei, a parasitic organism causing sleeping sickness. While it inhibits the activity of a major lysosomal cysteine protease in T. brucei, its antitrypanosomal activity is not attributed to this inhibition, suggesting other mechanisms are at play. This points to its potential as an antitrypanosomal agent (Steverding et al., 2016).
HIV Protease Inhibitory Activity
A study identified compounds, including isopentyl caffeate, with inhibitory activities towards HIV protease. Molecular docking and simulation showed that these compounds could bind to the active site of HIV protease. This suggests the potential use of isopentyl caffeate as a lead compound in developing HIV protease inhibitors (Wang et al., 2019).
Antimicrobial Activity
Isopentyl caffeate was identified as one of the active components in propolis with antimicrobial activity. It showed effectiveness against a range of Gram-positive and Gram-negative bacteria and fungi, suggesting its broad-spectrum antimicrobial properties (Kartal et al., 2003).
Propiedades
Nombre del producto |
Isopentyl caffeate |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
3-methylbutyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-6,9-10,15-16H,7-8H2,1-2H3/b6-4+ |
Clave InChI |
ARDWPGKUNNUACS-GQCTYLIASA-N |
SMILES isomérico |
CC(C)CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES canónico |
CC(C)CCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Sinónimos |
caffeic acid isopentyl ester isopentyl caffeate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



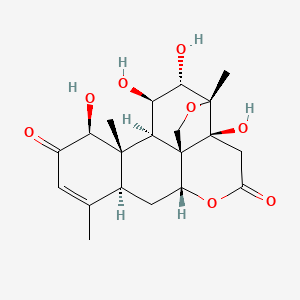

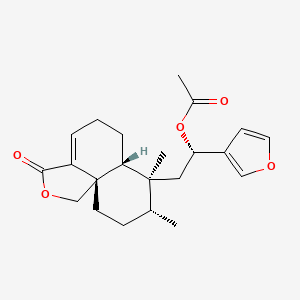
![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1249245.png)
